Welcome to the BenchChem Online Store!
molecular formula C6H5N3O B8777151 [1,2,4]Triazolo[4,3-a]pyridin-8-ol

[1,2,4]Triazolo[4,3-a]pyridin-8-ol

Cat. No. B8777151
M. Wt: 135.12 g/mol
InChI Key: NLKMQTGBGLPINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362037B2

Procedure details

To a 8-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine (8.05 g, 35.7 mmol) dissolved in EtOH 100 ml was added 300 mg 10% Pd/C (Degussa). The reaction vessel was inerted with nitrogen and then purged with hydrogen 3 times, and the reaction was stirred under double balloon pressure of hydrogen overnight. The catalyst was removed by filtration and the filtrate concentrated to give a residue of [1,2,4]triazolo[4,3-a]pyridin-8-ol (4.23 g, 87% yield) that was used in the next step without further purification.
Name
8-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]2[N:11]([CH:15]=[N:16][N:17]=2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CCO.[Pd]>[N:17]1[N:16]=[CH:15][N:11]2[CH:12]=[CH:13][CH:14]=[C:9]([OH:8])[C:10]=12

Inputs

Step One
Name
8-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine
Quantity
8.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=NN2
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under double balloon pressure of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with hydrogen 3 times
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1N=CN2C1C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.